Comparative Insulinotropic Potency: (2S,3R,4S)-4-HIL vs. Minor Isomers and Analogs
In a direct comparison using isolated, perfused rat pancreas and incubated rat islets, the insulinotropic activity of the major isomer of 4-Hydroxyisoleucine (2S,3R,4S) was compared to its minor isomer (2R,3R,4S), its lactone form, and several structurally related amino acids. The study found that only the major (2S,3R,4S) isomer potentiated insulin release at the tested concentration [1].
| Evidence Dimension | Insulinotropic activity |
|---|---|
| Target Compound Data | (2S,3R,4S)-4-Hydroxyisoleucine (200 µM) significantly potentiated insulin release. |
| Comparator Or Baseline | Minor isomer (2R,3R,4S) of 4-hydroxyisoleucine (200 µM) did NOT potentiate insulin release. |
| Quantified Difference | Active (potentiation) vs. Inactive (no potentiation) |
| Conditions | Isolated, ex vivo, perfused rat pancreas, 8.3 mM glucose |
Why This Matters
This confirms that stereochemistry is the primary determinant of function; procurement of the correct isomer is non-negotiable for functional studies on insulin secretion.
- [1] Broca C, Manteghetti M, Gross R, Baissac Y, Jacob M, Petit P, et al. 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. Eur J Pharmacol. 2000 Mar 3;390(3):339-45. PMID: 10708743. View Source
